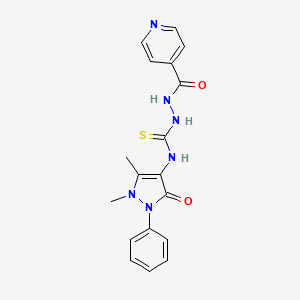![molecular formula C24H17N3O2S B11515381 (7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one](/img/structure/B11515381.png)
(7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE is a complex organic compound with a unique structure that includes a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with a thiazolo-triazine derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. scaling up the laboratory synthesis would involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE involves its interaction with specific molecular targets. The hydroxyl group and the thiazolo-triazine core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazines: These compounds share a similar core structure but differ in the substituents attached to the rings.
Phenyl-substituted triazines: These compounds have phenyl groups attached to the triazine ring, similar to (7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE.
Uniqueness
The uniqueness of (7Z)-7-[(4-HYDROXYPHENYL)METHYLIDENE]-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-6-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H17N3O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(7Z)-7-[(4-hydroxyphenyl)methylidene]-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6-one |
InChI |
InChI=1S/C24H17N3O2S/c28-19-13-11-16(12-14-19)15-20-23(29)27-22(18-9-5-2-6-10-18)21(25-26-24(27)30-20)17-7-3-1-4-8-17/h1-15,22,28H/b20-15- |
InChI Key |
CTHGCMCEROPAJR-HKWRFOASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(=NN=C3N2C(=O)/C(=C/C4=CC=C(C=C4)O)/S3)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)O)S3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11515299.png)

![6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11515317.png)
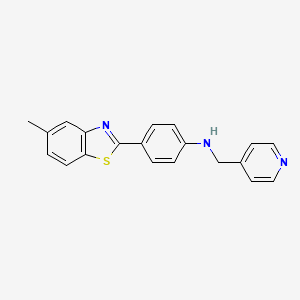
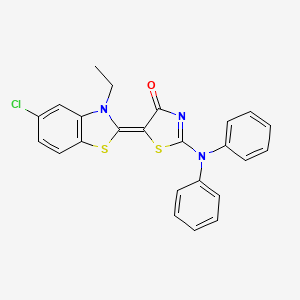
![ethyl 3'-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11515324.png)
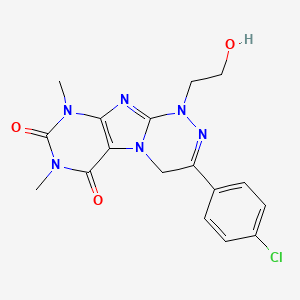
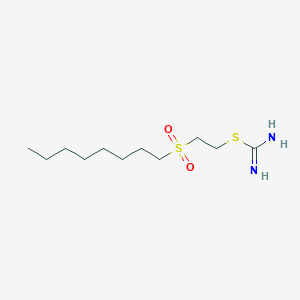
![Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino--](/img/structure/B11515342.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11515350.png)
![2,2'-sulfanediylbis[N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide]](/img/structure/B11515358.png)
![(2E)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11515362.png)
![N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide](/img/structure/B11515374.png)
